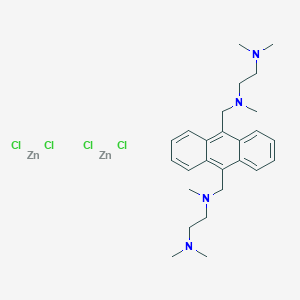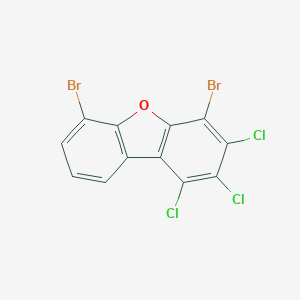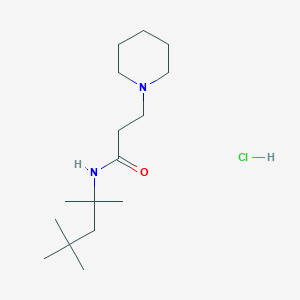![molecular formula C9H9ClO2S B012005 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 102645-96-5](/img/structure/B12005.png)
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one, also known as CHME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one also inhibits the activity of certain receptors such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one have been extensively studied. It has been shown to reduce inflammation, pain, and fever in animal models. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a low toxicity profile, making it safe for use in animal studies. However, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. One area of interest is the development of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one and its potential therapeutic targets. Finally, the optimization of the synthesis method for 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one may lead to improved yields and purity, making it a more attractive candidate for drug development.
Synthesis Methods
The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one involves several steps, including the reaction of 2-hydroxy-4-(methylsulfanyl)phenylacetic acid with thionyl chloride to produce 2-chloro-4-(methylsulfanyl)phenylacetyl chloride. This intermediate product is then reacted with ethyl acetate in the presence of a base to yield 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been optimized for high yield and purity through various modifications of the reaction conditions.
Scientific Research Applications
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been investigated as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and receptors in the body has made it a promising candidate for drug development.
properties
CAS RN |
102645-96-5 |
|---|---|
Product Name |
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one |
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
AHSILBUTLIOZFM-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
synonyms |
Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



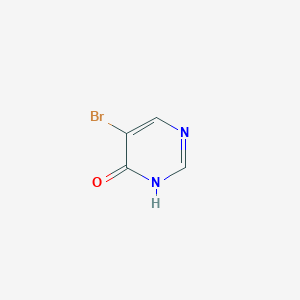


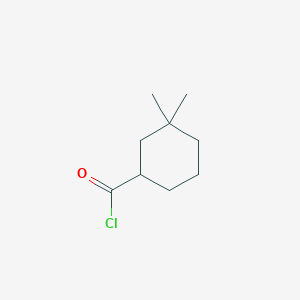
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
